molecular formula C6H14O3 B079582 1,1,3-Trimethoxypropane CAS No. 14315-97-0

1,1,3-Trimethoxypropane

Cat. No. B079582
CAS RN: 14315-97-0
M. Wt: 134.17 g/mol
InChI Key: FKZYYYDRLJCHGL-UHFFFAOYSA-N
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Description

1,1,3-Trimethoxypropane, also known as 3-Methoxypropionaldehyde dimethyl acetal, is a chemical compound with the linear formula CH3OCH2CH2CH(OCH3)2 . It has a molecular weight of 134.17 .


Synthesis Analysis

1,1,3-Trimethoxypropane can be synthesized from methanol mixed with glycerol (4:1) reacted under ZrO2/SO42- super acid catalyst for 4.3 minutes at 200° C (0.1 psia (5 mm Hg)) .


Molecular Structure Analysis

The molecular structure of 1,1,3-Trimethoxypropane is CH3OCH2CH2CH(OCH3)2 . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Chemical Synthesis

1,1,3-Trimethoxypropane may be used in chemical synthesis studies . It’s a versatile reagent that can participate in a variety of reactions, contributing to the synthesis of complex molecules.

Mass Spectrometry

The compound is often used in mass spectrometry studies. Its electron ionization mass spectrum has been recorded and analyzed . This helps in understanding the fragmentation pattern of the molecule, which can be useful in structure elucidation of similar compounds.

3. Solvent in Electrolyte for Li–O2 Batteries A greener glyme derived from bio-sourced glycerol (1,2,3-trimethoxypropane (TMP)), is proposed for the first time as a solvent in an electrolyte for Li–O2 batteries . TMP performance has been compared to its toxic linear isomer, diglyme, and most popular tetraglyme as a liquid electrolyte and gel polymer electrolyte (GPE) membranes .

Safety and Hazards

1,1,3-Trimethoxypropane is classified as a flammable liquid and vapour. It can cause skin and eye irritation. It can also cause specific target organ toxicity through single exposure .

Mechanism of Action

Target of Action

1,1,3-Trimethoxypropane is an organic compound that is primarily used in chemical synthesis . It is often used as a solvent or reaction intermediate in organic synthesis . .

Mode of Action

The mode of action of 1,1,3-Trimethoxypropane is largely dependent on its role in the specific chemical reaction. As a solvent, it can facilitate the interaction of other molecules by dissolving them and providing a medium for them to interact. As a reaction intermediate, it can participate in the reaction itself, often being transformed into another compound as the reaction proceeds .

Biochemical Pathways

Given its use in chemical synthesis, it is likely involved in a variety of reactions, each with its own unique pathway .

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of 1,1,3-Trimethoxypropane’s action would depend on the specific reaction it is involved in. As a solvent, its primary role would be to facilitate the interaction of other molecules. As a reaction intermediate, it could be transformed into another compound, potentially yielding a product with different properties .

Action Environment

The action, efficacy, and stability of 1,1,3-Trimethoxypropane can be influenced by various environmental factors. For example, temperature and pH can affect the rate of chemical reactions it is involved in. Additionally, the presence of other compounds can also influence its action, as they could react with 1,1,3-Trimethoxypropane or alter the reaction environment .

properties

IUPAC Name

1,1,3-trimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZYYYDRLJCHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074694
Record name Propane, 1,1,3-trimethoxy-
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trimethoxypropane

CAS RN

14315-97-0
Record name 1,1,3-Trimethoxypropane
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Record name Propane, 1,1,3-trimethoxy-
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Record name Propane, 1,1,3-trimethoxy-
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Record name 1,1,3-Trimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,1,3-trimethoxypropane influence its reactivity with hydroxyl radicals?

A1: The provided research [] focuses on the gas-phase reactivity of various aliphatic polyethers, including 1,1,3-trimethoxypropane, with hydroxyl radicals. While the paper doesn't delve into specific structural influences for 1,1,3-trimethoxypropane, it highlights that the presence of ether (C-O-C) linkages contributes to the overall reactivity with OH radicals. The rate constants determined in the study provide insights into the kinetics of these reactions.

Q2: Can you elaborate on the reaction of 1,1,3-trimethoxypropane with alkylidenemalononitriles?

A2: Several of the provided research papers [, , , , , , ] explore the reaction of 1,1,3-trimethoxypropane, often in comparison to β-dimethylaminoacrolein aminal, with various electrophiles like alkylidenemalononitriles and derivatives. These reactions often yield complex, cross-conjugated systems. The specific products obtained depend on the substituents present on the alkylidenemalononitrile and reaction conditions. This research primarily focuses on the synthesis and characterization of novel organic compounds, rather than mechanistic details or applications.

Q3: What analytical techniques are commonly used to characterize the products formed in reactions involving 1,1,3-trimethoxypropane?

A3: While not explicitly stated in the provided abstracts, it is highly probable that standard organic chemistry characterization techniques were employed in these studies. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm molecular weight and analyze fragmentation patterns.

Q4: Are there any studies on the environmental impact or degradation of 1,1,3-trimethoxypropane?

A4: None of the provided research articles directly address the environmental impact or degradation pathways of 1,1,3-trimethoxypropane. Given its structural similarity to other ethers, it is plausible that it might be susceptible to atmospheric oxidation by hydroxyl radicals, as suggested by the study on aliphatic polyethers []. Further research would be needed to investigate its environmental fate and potential risks.

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